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Compound of Interest

3,5-Dibromo-1-(2-
Compound Name:
methylpropyl)-1H-1,2,4-triazole

CAS No.: 799269-66-2

Cat. No.: B1443231

L J

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and agrochemical
design, widely recognized as a "privileged scaffold."[1] Its unique electronic properties,
including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to serve
as a versatile pharmacophore that can interact with a wide array of biological targets.[1] This
has led to the development of numerous successful drugs, including the antifungal agent
fluconazole, the antiviral ribavirin, and the anticancer drug anastrozole.[1]

This guide focuses on a specific, strategically designed derivative: 3,5-Dibromo-1-(2-
methylpropyl)-1H-1,2,4-triazole. This molecule is not merely another triazole; it is a highly
valuable building block for chemical library synthesis. The key features are:

o A Stable 1,2,4-Triazole Core: Providing the foundational structure with proven biological
relevance.

o Two Reactive Bromine Handles: The dibromo substitutions at the 3- and 5-positions are not
inert. They are prime sites for post-synthesis modification, particularly through modern cross-
coupling reactions. This allows for the systematic and diverse functionalization of the core.

o A Lipophilic Isobutyl Group: The 1-(2-methylpropyl) substituent serves to modulate the
compound's lipophilicity and steric profile. This is a critical parameter for tuning
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pharmacokinetic properties like membrane permeability and solubility in drug discovery
campaigns.

This document provides a comprehensive overview of the physicochemical properties, a
validated synthesis protocol, the reactive potential, and the strategic applications of this
compound for professionals engaged in molecular design and development.

Physicochemical and Spectroscopic Profile

The properties of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole are derived from its
parent structure, 3,5-Dibromo-1H-1,2,4-triazole, with modifications imparted by the N-alkylation.
The introduction of the isobutyl group disrupts the intermolecular hydrogen bonding present in
the parent compound, which is expected to lower the melting point and significantly increase its
solubility in non-polar organic solvents.

Table 1: Core Chemical Properties
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Property Value Rationale & Comments
Derived from the addition of a
Molecular Formula CeHoBrz2Ns CaHo group to the C2HBrz2Ns
core.
Molecular Weight 282.96 g/mol Calculated value.
Predicted based on the
White to off-white crystalline appearance of its precursor,
Appearance ) ) )
solid 3,5-Dibromo-1H-1,2,4-triazole.
[2]
The parent compound melts at
201 °C.[2] N-alkylation
Melting Point Predicted < 201 °C prevents hydrogen bonding,
typically reducing the melting
point.
_ The isobutyl group enhances
Soluble in DCM, EtOAc, ) o } -
B ] lipophilicity, favoring solubility
Solubility Acetone, DMF. Sparingly ) )
_ in organic solvents over
soluble in water. )
aqueous media.
CAS Number 136348-13-3

Table 2: Predicted Spectroscopic Data
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Predicted Chemical Shifts . .
Spectrum Details and Interpretation
(ppm) or miz

Signals correspond to the

isobutyl group: the CH2
~4.0 (d, 2H), ~2.2 (m, 1H), attached to the triazole
~0.9 (d, 6H) nitrogen, the methine (CH),

and the two equivalent methyl

1H NMR

(CHs) groups, respectively.

Approximate shifts for the two

equivalent brominated carbons
~145 (C3/C5), ~55 (N-CH>), _ )
13C NMR 28 (CH), ~19 (CHa) of the triazole ring and the
- ~ 3
carbons of the isobutyl

substituent.

Expected molecular ion peak
cluster showing the

Mass Spec (El) m/z = 281/283/285 characteristic isotopic pattern
for two bromine atoms (approx.
1:2:1 ratio).

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is most reliably achieved
through a two-step process: first, the synthesis of the dibrominated triazole precursor, followed
by its selective N-alkylation.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Precursor

This procedure is based on the direct bromination of 1H-1,2,4-triazole.[2] The simultaneous
addition of bromine and a base is critical for controlling the reaction and generating the active
brominating species.

Experimental Protocol:
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e Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer,
and two dropping funnels, add 1H-1,2,4-triazole (e.g., 0.1 mol), water (125 mL), and
dichloromethane (DCM, 40 mL). Cool the mixture to 0°C in an ice bath.

o Reagent Addition: Prepare two separate solutions: (A) bromine (0.3 mol) in DCM (40 mL)
and (B) sodium hydroxide (0.45 mol) in water (55 mL).

o Controlled Bromination: Add solutions (A) and (B) simultaneously and dropwise to the stirred
triazole mixture over 2-3 hours. Causality: This slow, simultaneous addition maintains a
controlled pH and concentration of the brominating agent, preventing runaway reactions. The
temperature must be maintained below 20°C.

e Reaction Completion: After the addition is complete, allow the mixture to warm to room
temperature and stir overnight.

 Acidification & Isolation: Cool the mixture again and slowly add concentrated hydrochloric
acid until the pH is ~1-2. Causality: Acidification protonates the triazolate anion, causing the
product to precipitate out of the aqueous phase.

 Purification: Isolate the solid product by filtration, wash thoroughly with cold water to remove
salts, and dry under vacuum. The product is typically a white solid with a yield of 60-70%.[2]

Step 2: N-Alkylation to Yield 3,5-Dibromo-1-(2-
methylpropyl)-1H-1,2,4-triazole
This is a standard SN2 reaction where the deprotonated triazole acts as a nucleophile.

Experimental Protocol:

o Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF).

o Deprotonation: Add a mild base, such as potassium carbonate (K2COs, 1.5 eq). Causality:
The base deprotonates the N-H of the triazole, generating the nucleophilic triazolate anion.
Using a stronger base like NaH is also possible but requires more stringent anhydrous
conditions.
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o Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) to the suspension.

o Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC
or LC-MS.

o Workup: After cooling to room temperature, pour the reaction mixture into water and extract
with a suitable organic solvent, such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The crude product can then be purified
by column chromatography on silica gel to yield the final compound.

Diagram: Synthetic Workflow
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Step 1: Precursor Synthesis

1H-1,2,4-Triazole

Brz, NaOH, DCM/H20

0°C to RT

3,5-Dibromo-1H-1,2,4-triazole

Step 2: N-Alkylfation

1-Bromo-2-methylpropane
K2COs, DMF, 60°C

3,5-Dibromo-1-(2-methylpropyl)-
1H-1,2,4-triazole

3,5-Dibromo-1-isobutyl-1H-1,2,4-triazole

/
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Caption: Key cross-coupling reactions for diversification.

Applications in Drug Discovery and Agrochemicals

This compound is an ideal intermediate for generating libraries of molecules for high-
throughput screening. The workflow is logical and field-proven:

o Scaffold Synthesis: Synthesize the title compound on a multi-gram scale using the protocol
described.

o Library Generation: In a parallel synthesis format, react the dibromo-scaffold with a diverse
set of building blocks (boronic acids, amines, alkynes) via the cross-coupling reactions
outlined above.

o Structure-Activity Relationship (SAR) Studies: Screen the resulting library for biological
activity (e.g., antifungal, antibacterial, antitumor). [3]The results can quickly establish an
SAR, guiding the next round of synthesis by identifying which substituents at the 3- and 5-
positions enhance potency or other desirable properties.

The isobutyl group provides a specific lipophilic character, but this can also be varied at the N-
alkylation step to explore how different alkyl or benzyl groups impact the molecule's
pharmacokinetic profile. The versatility of the 1,2,4-triazole core means that libraries derived
from this intermediate have potential applications across a wide range of therapeutic areas and
as novel herbicides or fungicides. [4][5]

Safety and Handling

While specific toxicity data for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is not
available, its precursors are known to be hazardous. 3,5-Dibromo-1H-1,2,4-triazole is harmful if
swallowed and causes skin and eye irritation. [6]Related N-alkylated triazoles may also cause
respiratory irritation. [7] Standard laboratory precautions are mandatory:

e Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.

» Engineering Controls: Handle the compound in a certified chemical fume hood to avoid
inhalation of dust or vapors.
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e Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with
copious amounts of water.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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